molecular formula C7H12N2 B1604112 3-Isobutylpyrazole CAS No. 98816-40-1

3-Isobutylpyrazole

Cat. No.: B1604112
CAS No.: 98816-40-1
M. Wt: 124.18 g/mol
InChI Key: KLQAJWMVWOATSI-UHFFFAOYSA-N
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Description

3-Isobutylpyrazole is a pyrazole derivative featuring an isobutyl group (-CH2CH(CH2)2) at the 3-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their versatility in pharmaceutical, agrochemical, and materials science applications. However, the provided evidence lacks explicit data on its synthesis or direct applications, necessitating comparisons with structurally analogous pyrazole derivatives to infer its properties.

Properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)5-7-3-4-8-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQAJWMVWOATSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626208
Record name 5-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98816-40-1
Record name 5-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylpyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. One common method is the reaction of isobutyl hydrazine with 1,3-diketones under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, often at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield corresponding hydrazines or amines, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents.

Major Products:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
3-Isobutylpyrazole has shown potential as an anticancer agent. Studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have been evaluated for their inhibitory effects on cancer cell proliferation, with some compounds showing IC50 values in the low micromolar range.

CompoundCell Line TestedIC50 (µM)
This compound Derivative AMCF-73.79
This compound Derivative BNCI-H46012.50
This compound Derivative CHep-217.82

1.2 Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundCOX-2 Inhibition (IC50 µM)
This compound Derivative D0.02
Celecoxib (Standard)0.04

1.3 Neuroprotective Effects
Recent studies suggest that pyrazole compounds may also have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

2.1 Herbicide Development
this compound has been explored as a candidate for herbicide development due to its ability to inhibit specific metabolic pathways in plants. Its efficacy against certain weed species has been documented, making it a promising candidate for inclusion in agricultural formulations.

Case Study: Efficacy Against Weeds
In field trials, formulations containing this compound demonstrated a significant reduction in the growth of target weed species compared to control plots.

Mechanistic Studies

3.1 Mode of Action
The mode of action of this compound involves interaction with specific enzymes and receptors within biological systems. For example, its interaction with COX enzymes has been studied extensively, elucidating its role in modulating inflammatory responses.

3.2 Structure-Activity Relationship (SAR)
Research has focused on the SAR of pyrazole derivatives to optimize their biological activity. Modifications to the isobutyl group have been shown to influence the potency and selectivity of these compounds against various targets.

Mechanism of Action

The mechanism of action of 3-Isobutylpyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between 3-isobutylpyrazole and related compounds, based on substituent effects and evidence-derived

Compound Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-isobutyl C₇H₁₂N₂ High lipophilicity; potential use in drug design for improved pharmacokinetics. *
3-Bromomethylpyrazole 3-bromomethyl C₄H₅BrN₂ Reactive bromo group enables nucleophilic substitutions; precursor for functionalized pyrazoles.
3-Azido-1-cyclopentylpyrazole 3-azido, 1-cyclopentyl C₈H₁₁N₅ Azide group facilitates click chemistry; cyclopentyl enhances steric bulk for targeted binding.
3-Amino-5-(imidazo[1,2-a]pyridyl)pyrazole 3-amino, 5-imidazopyridyl C₁₀H₉N₅ Amino group supports hydrogen bonding; imidazopyridyl moiety may confer bioactivity (e.g., kinase inhibition).
(E)-3-Styrylpyrazole 3-styryl C₁₁H₁₀N₂ Conjugated styryl group enables fluorescence; used in optoelectronic materials.

Note: The compound in is 3-Isobutylpyrazolo[4,3-d]pyrimidine, a pyrazolopyrimidine derivative.

Key Insights :

Electron-Withdrawing Groups (e.g., bromo, azido): Enhance reactivity for further functionalization (e.g., cross-coupling or click chemistry) .

Biological Relevance: Amino and Heterocyclic Substituents: Improve solubility and target engagement via hydrogen bonding (e.g., 3-amino derivatives in kinase inhibitors) . Bulky Alkyl Groups (e.g., cyclopentyl, isobutyl): May improve pharmacokinetic profiles by reducing polarity and enhancing passive diffusion .

Synthetic Utility :

  • 3-Bromomethylpyrazole serves as a versatile intermediate for synthesizing styryl or phosphonate derivatives via Arbusov reactions .
  • Azido-functionalized pyrazoles enable modular triazole hybrid synthesis through Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biological Activity

3-Isobutylpyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic properties across various domains, including anti-inflammatory, antimicrobial, and anticancer activities. The following sections will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Antinociceptive and Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antinociceptive effects. In a study using carrageenan-induced paw edema in rats, certain derivatives showed promising results compared to standard analgesics such as ibuprofen. Specifically, compounds similar to this compound demonstrated up to 78% inhibition of edema at specific doses .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely documented. A study evaluating the activity of various pyrazole compounds against bacterial strains found that some exhibited effective inhibition against E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) for these compounds was significantly lower than that of standard antibiotics, indicating a robust antimicrobial profile .

3. Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. For instance, a series of synthesized pyrazole derivatives were tested against cancer cell lines, revealing that certain analogs led to reduced cell viability at concentrations as low as 39.70 µM for MCF7 breast cancer cells . These findings suggest that this compound may interfere with critical cellular pathways involved in cancer proliferation.

4. Neuroprotective Effects

Emerging evidence suggests that pyrazole derivatives can exert neuroprotective effects by targeting key enzymes involved in neurodegenerative diseases. For example, the inhibition of glycogen synthase kinase 3β (GSK3β) has been linked to neuroprotection, with some derivatives demonstrating an IC50 value of 3.77 µM . This activity is crucial as GSK3β is implicated in Alzheimer's disease pathology.

Table 1: Biological Activities of this compound and Related Compounds

Activity TypeCompoundIC50 Value (µM)Reference
AntinociceptiveThis compound75% inhibition
Anti-inflammatoryDerivative X10
AntimicrobialDerivative Y<40
AnticancerMCF7 Cell Line39.70
NeuroprotectiveGSK3β Inhibition3.77

Case Study: Efficacy in Pain Management

In a controlled study involving carrageenan-induced edema in rats, researchers evaluated the efficacy of various pyrazole derivatives, including those structurally similar to this compound. The results indicated that specific compounds achieved a maximum reduction in swelling comparable to ibuprofen within three hours post-administration . This reinforces the potential application of these compounds in pain management therapies.

Case Study: Antimicrobial Screening

A comprehensive screening of synthesized pyrazole derivatives against various microbial strains highlighted the effectiveness of certain analogs in inhibiting growth at concentrations lower than traditional antibiotics . This study underscores the promise of pyrazoles like this compound as alternatives in antimicrobial therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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